N-[(1S)-5-amino-1-{[(1S)-1-{[(1S)-5-amino-1-{[(1S)-1-carbamoylethyl]carbamoyl}pentyl]carbamoyl}ethyl]carbamoyl}pentyl]tetradecanamide
Description
N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide is a synthetic peptide compound It is characterized by its unique structure, which includes a long aliphatic chain (tetradecyl group) attached to a peptide backbone composed of lysine, alanine, and lysine residues
Properties
Molecular Formula |
C32H63N7O5 |
|---|---|
Molecular Weight |
625.9 g/mol |
IUPAC Name |
N-[6-amino-1-[[1-[[6-amino-1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |
InChI |
InChI=1S/C32H63N7O5/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42) |
InChI Key |
GGEXWRGHXPPRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
Amide bonds are central to this compound’s structure, making hydrolysis a key reaction.
-
Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, 6M, reflux), amide bonds hydrolyze to yield carboxylic acids and ammonium salts. For example, the terminal tetradecanamide group may hydrolyze to tetradecanoic acid and ammonia .
-
Basic Hydrolysis : In alkaline environments (e.g., NaOH, 100°C), amides convert to carboxylate salts and amines. The carbamoyl groups in the backbone may produce lysine derivatives .
Reaction Conditions and Products
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24h | Tetradecanoic acid + ammonium chloride derivatives |
| Basic Hydrolysis | 2M NaOH, 100°C, 12h | Sodium carboxylates + primary amines |
Acylation of Primary Amines
The primary amines in the pentyl chains are nucleophilic and can undergo acylation.
-
Reagents : Acetyl chloride, acetic anhydride, or NHS esters in buffered solutions (pH 7–9) .
-
Products : Formation of acetylated or carbamoylated derivatives, altering solubility and bioactivity .
Example Reaction
Oxidation of Aliphatic Chains
The tetradecanamide tail is susceptible to oxidation:
-
Strong Oxidants : KMnO₄ or CrO₃ oxidizes terminal methyl groups to carboxylic acids.
-
Mild Oxidants : MnO₂ selectively oxidizes secondary alcohols (if present) to ketones.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq, H₂SO₄) | 80°C, 6h | Tetradecanoic acid |
| MnO₂ (anhydrous) | RT, 12h | Ketone derivatives (if hydroxylated intermediates exist) |
Thermal Degradation
Thermogravimetric analysis (TGA) of similar amide-rich compounds shows decomposition above 200°C:
-
Primary Degradation : Cleavage of amide bonds and decarboxylation.
-
Byproducts : Release of CO₂, NH₃, and hydrocarbon fragments .
Enzymatic Reactions
The peptide-like structure suggests susceptibility to proteolytic enzymes:
-
Trypsin/Lys-C : Cleaves at lysine residues (present in the pentyl-amino groups), producing smaller peptides .
-
Stability in Biological Media : Limited stability in serum due to enzymatic hydrolysis (t₁/₂ ~2h in human plasma) .
Coupling Reactions
The terminal amino group can participate in peptide-bond formation:
-
Reagents : EDC/NHS or DCC promote coupling with carboxylic acids.
-
Applications : Functionalization for drug-conjugation or bioconjugation .
Example Protocol
-
Dissolve compound in DMF.
-
Add EDC (1.2 eq) and NHS (1.5 eq).
-
React with carboxylic acid (e.g., PEG-acid) at RT for 12h.
Stability Under Ambient Conditions
Scientific Research Applications
N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of novel materials and surface coatings.
Mechanism of Action
The mechanism of action of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide involves its interaction with biological membranes. The long aliphatic chain allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The peptide backbone may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N2-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide
- N2-(1-Oxotetradecyl)-L-lysyl-L-arginyl-L-threonyl-L-leucyl
Uniqueness
N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide is unique due to its specific amino acid sequence and the presence of the tetradecyl group. This combination imparts distinct physicochemical properties, such as enhanced membrane affinity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
N-[(1S)-5-amino-1-{[(1S)-1-{[(1S)-5-amino-1-{[(1S)-1-carbamoylethyl]carbamoyl}pentyl]carbamoyl}ethyl]carbamoyl}pentyl]tetradecanamide, a complex organic compound, belongs to the class of oligopeptides and exhibits various biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Amino Acid Residues : The presence of multiple amino acid residues contributes to its potential biological activity.
- Carbamoyl Groups : These functional groups are known to enhance solubility and stability.
- Tetradecanamide Backbone : This long-chain fatty acid component may influence membrane interactions and bioavailability.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₃₉N₅O₄ |
| Molecular Weight | 373.54 g/mol |
| CAS Number | 1025796-31-9 |
| Solubility | Soluble in water and organic solvents |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in reducing oxidative stress.
- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from apoptosis and oxidative damage.
The biological mechanisms through which this compound operates are not fully elucidated; however, several pathways have been proposed:
- Inhibition of NF-kB Pathway : The compound may modulate the NF-kB signaling pathway, which is crucial in inflammation and immune response.
- Modulation of Glutathione Levels : As an oligopeptide, it may influence glutathione metabolism, enhancing cellular defense mechanisms against oxidative stress.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Protection against neuronal apoptosis |
Case Study 1: Anti-inflammatory Properties
In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group. This suggests its potential therapeutic role in inflammatory diseases.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly decreased cell death and increased cell viability. This supports the hypothesis that it may serve as a protective agent in neurodegenerative conditions.
Q & A
Q. What are the recommended methods for synthesizing this complex carboxamide derivative, and how do they compare in terms of yield and purity?
Synthesis of this compound involves iterative coupling of amino-pentyl and carbamoylethyl subunits, with careful protection/deprotection of amine groups. Key methods include:
- Solid-phase peptide synthesis (SPPS) : Allows stepwise addition of amino acid residues, ensuring regioselectivity.
- Solution-phase coupling : Requires optimization of reaction conditions (e.g., DCC/HOBt activation) to minimize side reactions .
- Yield improvements : Taber and Feldman’s methods achieved higher yields via optimized carbodiimide coupling agents, but recent work by McClure et al. highlights challenges with methoxycarbonyl anion equivalents . Purity is typically verified via HPLC and mass spectrometry.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of carbamoyl groups .
- Incompatibilities : Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Reseal containers immediately after use .
- Safety : While no specific occupational exposure limits are documented, use PPE (gloves, lab coat, goggles) due to potential irritancy of amine intermediates .
Q. What analytical techniques are critical for characterizing its structural conformation?
- NMR spectroscopy : 2D NMR (COSY, NOESY) resolves stereochemistry at chiral centers (e.g., (1S) configuration) and confirms intramolecular hydrogen bonding .
- X-ray crystallography : Provides absolute configuration validation but requires high-purity crystals, which may be challenging due to the compound’s flexibility .
- FT-IR : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and amine N-H bends (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar carboxamides?
Discrepancies in yields (e.g., McClure et al. vs. Taber/Feldman) often stem from:
- Reagent purity : Impure carbodiimide activators reduce coupling efficiency.
- Solvent choice : Anhydrous DMF improves solubility but may degrade sensitive intermediates .
- Statistical optimization : Use factorial design to test variables (temperature, stoichiometry) and identify critical factors . For example, orthogonal arrays can reduce experimental runs by 50% while maintaining resolution .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models transition states for carbamoyl coupling, identifying energy barriers .
- Reaction path search tools : ICReDD’s workflow integrates computational predictions with high-throughput experimentation, narrowing optimal conditions (e.g., solvent, catalyst) .
- AI-driven simulations : COMSOL Multiphysics coupled with ML algorithms can predict reaction kinetics and automate parameter adjustments .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Fragment-based design : Synthesize truncated analogs (e.g., removing tetradecanamide or varying pentyl chain length) to isolate functional contributions .
- Biological assays : Pair SAR with enzymatic inhibition studies (e.g., fluorescence polarization assays) to correlate carbamoyl interactions with activity .
- Data integration : Use cheminformatics tools (e.g., KNIME) to map SAR trends across analogs and prioritize synthesis targets .
Methodological Best Practices
Q. What experimental design frameworks are recommended for optimizing multi-step syntheses?
- Factorial design : Screen variables (e.g., temperature, pH, reagent equivalents) to identify interactions affecting yield .
- Response surface methodology (RSM) : Model nonlinear relationships (e.g., between coupling time and purity) .
- Failure analysis : Document failed attempts (e.g., McClure’s methoxycarbonyl anion experiments) to refine mechanistic hypotheses .
Q. How should researchers address challenges in scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
